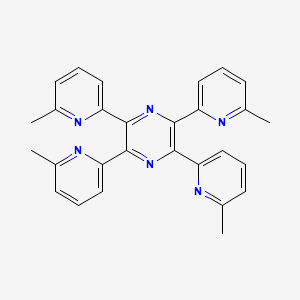
Tetrakis(6-methylpyridin-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(6-methylpyridin-2-yl)pyrazine is a complex organic compound with the molecular formula C28H24N6 It is characterized by a pyrazine core substituted with four 6-methylpyridin-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3,5,6-tetrakis(bromomethyl)pyrazine with 2-mercaptopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or acetonitrile, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine rings.
Applications De Recherche Scientifique
Tetrakis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of Tetrakis(6-methylpyridin-2-yl)pyrazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: Similar in structure but lacks the methyl groups on the pyridine rings.
2,3,5,6-Pyrazinetetracarboxylic acid: Another pyrazine derivative with carboxylic acid groups instead of pyridine rings.
Uniqueness
Tetrakis(6-methylpyridin-2-yl)pyrazine is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and coordination properties. This makes it a valuable compound for the synthesis of novel coordination complexes and materials with specific properties.
Propriétés
Numéro CAS |
25372-52-5 |
|---|---|
Formule moléculaire |
C28H24N6 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C28H24N6/c1-17-9-5-13-21(29-17)25-26(22-14-6-10-18(2)30-22)34-28(24-16-8-12-20(4)32-24)27(33-25)23-15-7-11-19(3)31-23/h5-16H,1-4H3 |
Clé InChI |
VBHXXJJAQIHXBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=C(N=C(C(=N2)C3=CC=CC(=N3)C)C4=CC=CC(=N4)C)C5=CC=CC(=N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


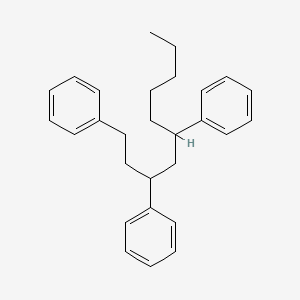
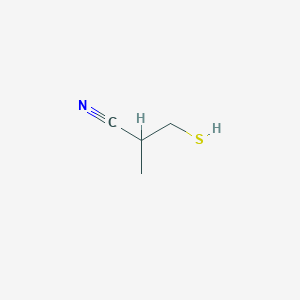
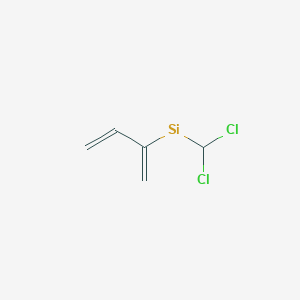

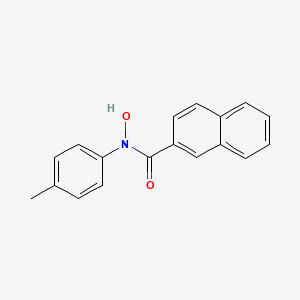
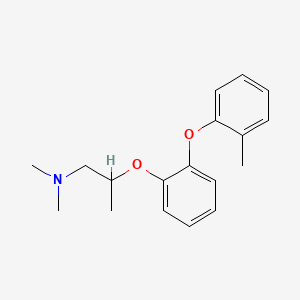
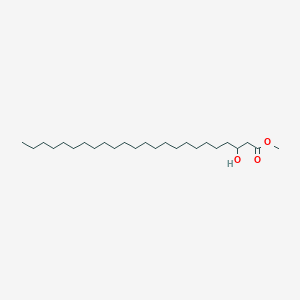
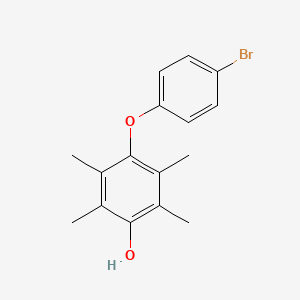
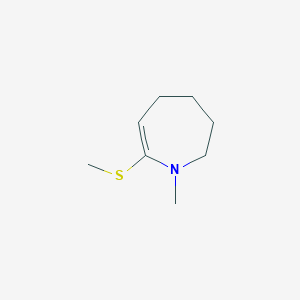
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
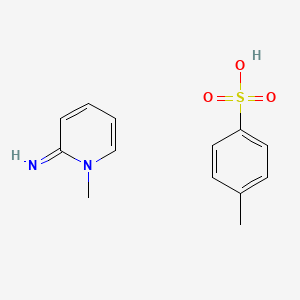

![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
